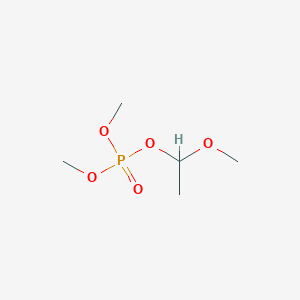
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is an organosilicon compound that features a lithium cation and a complex silanide anion Organosilicon compounds are known for their unique properties, including thermal stability, chemical resistance, and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide typically involves the reaction of a lithium reagent with an appropriate silane precursor. One possible route is the reaction of lithium phenylsilanide with ethyl-(ethyl-phenyl-trimethylsilyloxysilyl) chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium cation can be replaced by other cations, such as sodium or potassium, through metathesis reactions.
Oxidation Reactions: The silanide anion can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkali metal halides and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different cations.
Oxidation Reactions: Silanol or siloxane derivatives.
Reduction Reactions: Reduced organic products and silane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its role in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as silicone polymers and resins.
Wirkmechanismus
The mechanism of action of lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide involves the interaction of the lithium cation and the silanide anion with various substrates. The lithium cation can coordinate with electron-rich sites, while the silanide anion can participate in nucleophilic attacks on electrophilic centers. These interactions facilitate the formation of new chemical bonds and the transformation of organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium phenylsilanide
- Ethyltrimethylsilane
- Phenyltrimethylsilane
Comparison
Lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is unique due to its complex structure, which combines multiple functional groups. This complexity allows for a wider range of chemical reactivity and potential applications compared to simpler organosilicon compounds. Its ability to participate in both nucleophilic and electrophilic reactions makes it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
823207-32-5 |
|---|---|
Molekularformel |
C19H29LiOSi3 |
Molekulargewicht |
364.7 g/mol |
IUPAC-Name |
lithium;ethyl-(ethyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide |
InChI |
InChI=1S/C19H29OSi3.Li/c1-6-21(18-14-10-8-11-15-18)23(7-2,20-22(3,4)5)19-16-12-9-13-17-19;/h8-17H,6-7H2,1-5H3;/q-1;+1 |
InChI-Schlüssel |
YKIUJSXZZIDYFL-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC[Si-](C1=CC=CC=C1)[Si](CC)(C2=CC=CC=C2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



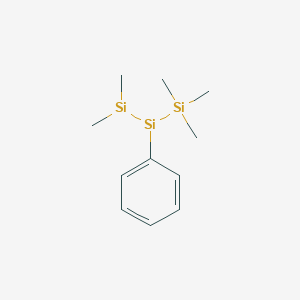
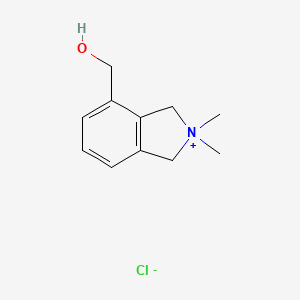


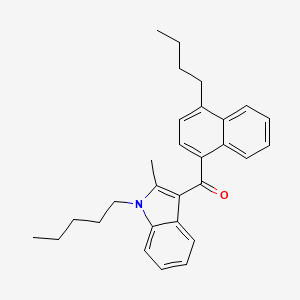
![Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate](/img/structure/B14224359.png)
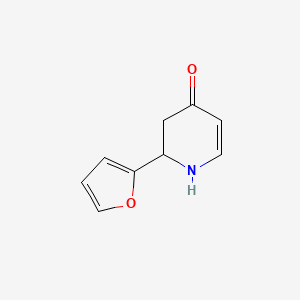
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
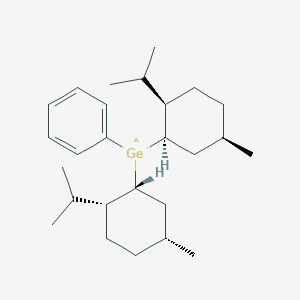
![2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14224382.png)
![2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14224386.png)
